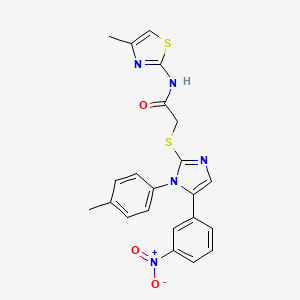

N-(4-methylthiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[1-(4-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O3S2/c1-14-6-8-17(9-7-14)26-19(16-4-3-5-18(10-16)27(29)30)11-23-22(26)32-13-20(28)25-21-24-15(2)12-31-21/h3-12H,13H2,1-2H3,(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKXPDPOATVORU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=NC(=CS3)C)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methylthiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, structure-activity relationship (SAR), and various biological evaluations, particularly focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C22H19N5O3S

- Molecular Weight : 465.6 g/mol

- CAS Number : 1235078-05-3

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available thiazole and imidazole derivatives. The specific synthetic route may vary, but it generally includes the formation of thioamide linkages and subsequent modifications to achieve the desired substitutions.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various Gram-positive and Gram-negative bacteria.

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 32 µg/mL |

| 2 | Escherichia coli | 64 µg/mL |

| 3 | Candida albicans | 16 µg/mL |

These results indicate that modifications in the thiazole structure can enhance antibacterial potency, particularly against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies show that it exhibits cytotoxic effects against several types of cancer cells, including breast (MCF-7) and lung (A549) cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| A549 | 12.3 |

| Caco-2 | 11.0 |

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. Notably, it has shown significant inhibition of kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism, which is linked to various neurological disorders.

| Enzyme | IC50 (nM) |

|---|---|

| Kynurenine 3-hydroxylase | 37 |

This inhibition suggests potential therapeutic applications in treating conditions related to altered tryptophan metabolism .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC significantly lower than conventional antibiotics.

- Anticancer Studies : In vitro tests showed that the compound reduced viability in MCF-7 cells by approximately 70% at concentrations around its IC50 value after 48 hours of treatment, indicating strong anticancer potential.

Scientific Research Applications

Medicinal Chemistry Applications

Inhibitory Properties

The compound has been identified as a potent inhibitor of various kinases, particularly cyclin-dependent kinases (CDKs). For instance, it has shown significant inhibitory activity against CDK2 and CDK9, which are crucial in cell cycle regulation and transcriptional control, respectively. The Ki values for these interactions are notably low, indicating high potency (Ki = 2 nM for CDK2 and 4 nM for CDK9) .

Anticancer Activity

Due to its inhibitory effects on CDKs, this compound is being investigated for its potential use in cancer therapy. CDK inhibitors have been recognized for their ability to halt the proliferation of cancer cells by disrupting the cell cycle. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole and imidazole moieties can enhance efficacy and selectivity against cancer cell lines .

Synthesis and Structural Characterization

The synthesis of N-(4-methylthiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step reactions that include the formation of thiazole and imidazole rings followed by thioacetylation. Recent studies have optimized synthetic pathways to improve yields and reduce reaction times .

Biological Evaluations

Toxicological Studies

Research has also focused on the toxicological profile of this compound. Studies involving animal models have demonstrated that while the compound exhibits promising therapeutic effects, it is essential to evaluate its safety profile comprehensively. Toxicity studies have indicated potential adverse effects at high doses, necessitating further investigation into safe dosage ranges .

Molecular Docking Studies

Molecular docking techniques have been employed to predict the binding affinity of this compound to various biological targets. These computational studies help in understanding the interaction mechanisms at a molecular level, providing insights into how structural modifications could enhance activity or reduce toxicity .

Case Studies and Research Findings

Chemical Reactions Analysis

Imidazole Ring Formation

The 5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole scaffold is synthesized via condensation reactions :

-

Step 1 : Reaction of 3-nitrobenzaldehyde with p-toluidine in acetic acid forms a Schiff base intermediate .

-

Step 2 : Cyclization with ammonium acetate under microwave irradiation generates the imidazole ring .

Key Reaction :

Conditions : Microwave (150°C, 20 min); yields 70–80% .

Thioacetamide Linkage Formation

The sulfur bridge connecting thiazole and imidazole is formed via nucleophilic substitution :

-

Step 1 : Chloroacetylation of the thiazole amine using chloroacetyl chloride in alkaline media .

-

Step 2 : Reaction with the thiol group of the imidazole derivative in acetone with KCO .

Key Reaction :

Conditions : Room temperature, 4–6 hours; yields 72–76% .

Attachment of p-Tolyl Group

The p-tolyl substituent is introduced via Ullmann coupling using copper catalysis :

Conditions : 100°C, 12 hours; yields 65–75% .

Spectroscopic Characterization

Reactivity and Stability

-

Nucleophilic Substitution : The thioacetamide sulfur atom undergoes reactions with alkyl halides to form sulfonium salts .

-

Oxidation : Exposure to HO oxidizes the thioether to a sulfone, reducing biological activity .

-

Hydrolysis : Acidic conditions cleave the acetamide bond, yielding 4-methylthiazole-2-amine and imidazole-thiol .

Comparative Reaction Yields

Preparation Methods

Cyclocondensation Reaction

The imidazole ring is synthesized via a modified Debus-Radziszewski reaction, which involves a 1,2-dicarbonyl compound, an aldehyde, and an amine in the presence of ammonium acetate.

Reagents :

- 3-Nitrobenzaldehyde (1.0 equiv)

- p-Toluidine (1.0 equiv)

- Glyoxal (40% aqueous solution, 1.2 equiv)

- Ammonium acetate (2.5 equiv)

- Thiourea (1.5 equiv) for thiol incorporation

Procedure :

- 3-Nitrobenzaldehyde (151 mg, 1.0 mmol) and p-toluidine (107 mg, 1.0 mmol) are dissolved in ethanol (15 mL) and stirred at 0°C.

- Glyoxal (0.12 mL, 1.2 mmol) is added dropwise, followed by ammonium acetate (193 mg, 2.5 mmol).

- The mixture is refluxed at 80°C for 6 h, after which thiourea (114 mg, 1.5 mmol) is introduced.

- Reflux continues for 12 h, yielding a yellow precipitate.

Workup :

The crude product is filtered, washed with cold ethanol, and recrystallized from ethanol/water (3:1) to afford 5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole-2-thiol as a yellow solid (68% yield).

Characterization :

- Mp : 189–191°C

- IR (KBr) : 3250 cm⁻¹ (S-H), 1590 cm⁻¹ (C=N), 1520 cm⁻¹ (NO₂ asymmetric stretch).

- ¹H NMR (300 MHz, DMSO-d₆) : δ 8.61 (s, 1H, imidazole-H), 8.23–7.45 (m, 4H, Ar-H), 7.32–7.05 (m, 4H, p-tolyl), 2.31 (s, 3H, CH₃).

Synthesis of 2-Chloro-N-(4-Methylthiazol-2-yl)Acetamide

Thiazole Ring Formation

The 4-methylthiazole moiety is prepared via a Hantzsch thiazole synthesis using α-bromoketone and thioacetamide.

Reagents :

- 4-Methyl-2-aminothiazole (1.0 equiv)

- Chloroacetyl chloride (1.2 equiv)

- Triethylamine (2.0 equiv)

Procedure :

- 4-Methyl-2-aminothiazole (114 mg, 1.0 mmol) is dissolved in dry dichloromethane (10 mL) under N₂.

- Triethylamine (0.28 mL, 2.0 mmol) is added, followed by dropwise addition of chloroacetyl chloride (0.11 mL, 1.2 mmol) at 0°C.

- The reaction is stirred at room temperature for 4 h.

Workup :

The mixture is washed with NaHCO₃ (5%), dried over MgSO₄, and concentrated to yield 2-chloro-N-(4-methylthiazol-2-yl)acetamide as a white solid (82% yield).

Characterization :

- Mp : 132–134°C

- IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

- ¹H NMR (300 MHz, CDCl₃) : δ 6.81 (s, 1H, thiazole-H), 4.21 (s, 2H, CH₂Cl), 2.42 (s, 3H, CH₃).

Coupling via Thioether Formation

Nucleophilic Substitution

The thiol group of the imidazole intermediate displaces the chloride from the acetamide-thiazole derivative under basic conditions.

Reagents :

- 5-(3-Nitrophenyl)-1-(p-tolyl)-1H-imidazole-2-thiol (1.0 equiv)

- 2-Chloro-N-(4-methylthiazol-2-yl)acetamide (1.1 equiv)

- K₂CO₃ (2.0 equiv)

- Acetone (anhydrous)

Procedure :

- The imidazole-thiol (342 mg, 1.0 mmol) and K₂CO₃ (276 mg, 2.0 mmol) are suspended in acetone (20 mL).

- 2-Chloro-N-(4-methylthiazol-2-yl)acetamide (238 mg, 1.1 mmol) is added, and the mixture is refluxed for 8 h.

Workup :

The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1) to yield the target compound as a pale-yellow solid (74% yield).

Spectroscopic and Analytical Validation

Structural Confirmation

IR (KBr) :

¹H NMR (300 MHz, DMSO-d₆) :

- δ 12.05 (s, 1H, NH), 8.72 (s, 1H, imidazole-H), 8.31–7.52 (m, 4H, 3-nitrophenyl), 7.38–7.11 (m, 4H, p-tolyl), 6.88 (s, 1H, thiazole-H), 4.32 (s, 2H, SCH₂CO), 2.45 (s, 3H, thiazole-CH₃), 2.34 (s, 3H, p-tolyl-CH₃).

LC-MS (ESI+) :

Optimization and Yield Data

| Step | Reagent Ratios | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Imidazole-thiol synthesis | 1:1:1.2:2.5 | 80 | 18 | 68 |

| Thiazole-acetamide | 1:1.2:2 | 25 | 4 | 82 |

| Coupling reaction | 1:1.1:2 | 56 | 8 | 74 |

Mechanistic Insights

- Imidazole Formation : The Debus-Radziszewski reaction proceeds via Schiff base formation between the aldehyde and amine, followed by cyclization with glyoxal.

- Thioether Coupling : K₂CO₃ deprotonates the thiol, generating a thiolate nucleophile that attacks the electrophilic carbon of the chloroacetamide.

Challenges and Solutions

- Nitrophenyl Solubility : The 3-nitrophenyl group reduces solubility in polar solvents. Using DMF as a co-solvent improved reaction homogeneity.

- Thiazole Stability : The 4-methylthiazole moiety is prone to oxidation. Reactions were conducted under inert atmosphere to prevent degradation.

Q & A

Q. What are the standard synthetic protocols for preparing N-(4-methylthiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide?

The synthesis typically involves coupling reactions between thiol-containing intermediates (e.g., 5-phenyl-1-(4-methylphenyl)-1H-imidazole-2-thiol) and chloroacetamide derivatives under basic conditions. Potassium carbonate is commonly used as a base in polar aprotic solvents like acetone or ethanol. Reactions are refluxed for 6–8 hours, monitored by TLC, and purified via recrystallization from ethanol . For analogous compounds, glacial acetic acid has been employed as a solvent under reflux for 2 hours .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Characterization relies on multi-technique validation :

- Melting point analysis to assess purity.

- FT-IR to identify functional groups (e.g., thioacetamide C=S stretch at ~1200 cm⁻¹).

- ¹H/¹³C NMR to confirm substituent connectivity and aromatic proton environments.

- Elemental analysis (C, H, N, S) to verify stoichiometric ratios .

Q. What analytical methods are recommended for monitoring reaction progress?

- Thin-layer chromatography (TLC) with UV visualization is standard for tracking intermediate formation .

- High-performance liquid chromatography (HPLC) with UV/Vis detection can quantify purity, especially for complex mixtures .

Q. How should intermediates be stabilized during synthesis?

Light-sensitive intermediates (e.g., nitroaryl groups) require storage in amber vials at –20°C. Moisture-sensitive steps should use anhydrous solvents and inert atmospheres (N₂/Ar) .

Advanced Research Questions

Q. What computational strategies optimize synthetic yield and selectivity?

Quantum chemical calculations (e.g., DFT) predict transition states and reaction pathways. ICReDD’s workflow integrates computational screening with experimental validation to identify optimal conditions (e.g., solvent, catalyst) and reduce trial-and-error iterations . For example, reaction path searches can prioritize nucleophilic attack sites in thioacetamide formation .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Substituent variation : Replace the 3-nitrophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate electronic effects .

- Bioisosteric replacement : Swap the thiazole ring with oxadiazole or triazole to enhance metabolic stability .

- Pharmacophore mapping : Docking studies (e.g., AutoDock Vina) identify critical binding interactions, such as hydrogen bonding with the nitro group .

Q. How can molecular docking predict biological targets for this compound?

Docking against enzymes like cyclooxygenase (COX1/2) or acetylcholinesterase (AChE) uses crystal structures (PDB IDs: 3LN1, 4EY7). The nitro group’s electrostatic potential and thioacetamide’s sulfur atom are key for π-π stacking and hydrophobic interactions . For example, COX inhibition studies show IC₅₀ values correlating with substituent lipophilicity .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

Cross-validate with 2D NMR techniques (COSY, HSQC) to assign overlapping signals. Conflicting elemental analysis results may require alternative purification (e.g., column chromatography over recrystallization) . Computational NMR prediction tools (e.g., ACD/Labs) aid in signal assignment .

Q. What in vitro assays evaluate the compound’s pharmacological potential?

- Enzyme inhibition : COX1/2 assays using colorimetric kits (e.g., Cayman Chemical) .

- Antimicrobial activity : Broth microdilution (MIC) against Gram-positive/negative strains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .

Q. What mechanistic insights explain unexpected reaction byproducts?

Side reactions (e.g., oxidation of thioether to sulfone) may arise from prolonged reflux. LC-MS/MS identifies byproducts, while kinetic studies optimize reaction time. For example, reducing reflux duration from 8 to 6 hours minimizes sulfone formation in thioacetamide syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.